Framycetin sulphate

Catalog No.
S536981
CAS No.
4146-30-9
M.F
C23H52N6O25S3
M. Wt
908.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Framycetin sulphate

CAS Number

4146-30-9

Product Name

Framycetin sulphate

IUPAC Name

5-amino-2-(aminomethyl)-6-[4,6-diamino-2-[4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid

Molecular Formula

C23H52N6O25S3

Molecular Weight

908.9 g/mol

InChI

InChI=1S/C23H46N6O13.3H2O4S/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;3*1-5(2,3)4/h5-23,30-36H,1-4,24-29H2;3*(H2,1,2,3,4)

InChI Key

KWBUARAINLGYMG-UHFFFAOYSA-N

SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O

Solubility

Soluble in water ... solutions up to 250 mg/mL may be prepared
Soluble in methanol, acidified alcohols; practically insoluble in common organic solvents

Synonyms

Fradiomycin Sulfate, Neomycin, Neomycin Palmitate, Neomycin Sulfate

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O

Description

The exact mass of the compound Neomycin sulfate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in water ... solutions up to 250 mg/ml may be preparedsoluble in methanol, acidified alcohols; practically insoluble in common organic solvents. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Antibacterial Selection Marker in Genetic Engineering:

Neomycin sulfate's ability to kill bacteria lacking a specific resistance gene makes it a valuable tool in genetic engineering. Researchers can insert this resistance gene, along with the gene of interest, into plasmids (small circular DNA molecules). When transformed into bacteria, only cells that take up the plasmid and express the resistance gene will survive neomycin exposure. This allows scientists to identify and isolate bacteria containing the desired gene of interest .

Studying Gut Microbiome Composition:

The gut microbiome is a complex ecosystem of bacteria residing in the intestines. Neomycin sulfate, at low concentrations, can be used to selectively eliminate specific bacterial populations within the gut microbiome. This allows researchers to investigate the functional roles of different bacterial groups in gut health and disease. By comparing the effects of neomycin treatment on the host organism, scientists can gain insights into the specific contributions of various gut bacteria .

Investigating Protein Synthesis and Translation:

Neomycin sulfate disrupts protein synthesis by binding to ribosomes, the cellular machinery responsible for translating genetic code into proteins. Researchers can utilize this property to study various aspects of protein translation. For example, by observing the effects of neomycin on specific protein expression, scientists can gain insights into the regulation of translation initiation and elongation processes .

Cell Culture Applications:

Neomycin sulfate finds use in cell culture applications to prevent bacterial contamination. Due to its broad-spectrum activity, it can eliminate a wide range of bacteria that might compromise cell cultures. However, researchers need to be cautious about its potential cytotoxic effects at higher concentrations .

Framycetin sulfate is an aminoglycoside antibiotic derived from the fermentation of Streptomyces fradiae. It is primarily used in topical formulations to treat bacterial infections, particularly in the skin, eyes, and ears. The compound is known for its effectiveness against a variety of gram-negative and some gram-positive bacteria. Upon hydrolysis, framycetin sulfate yields neamine and neobiosamine B, which contribute to its antibacterial properties .

The chemical formula of framycetin sulfate is C23H52N6O25S3C_{23}H_{52}N_{6}O_{25}S_{3} with a molecular weight of approximately 908.87 g/mol . Its structure includes multiple hydroxyl groups and sulfuric acid residues, which enhance its solubility and bioactivity.

Neomycin acts as a bactericidal antibiotic, meaning it kills bacteria. It primarily targets the bacterial ribosome, the cellular machinery responsible for protein synthesis. Neomycin binds to specific sites on the ribosome, interfering with the process of reading messenger RNA (mRNA) and assembling amino acids into proteins. This disrupts essential bacterial functions, leading to cell death.

Neomycin can have several adverse effects:

  • Gastrointestinal: Oral use can cause nausea, vomiting, diarrhea, and abdominal pain.
  • Ototoxicity: High doses or prolonged use can damage the inner ear, leading to hearing loss and tinnitus.
  • Nephrotoxicity: In some cases, neomycin can cause kidney damage.
Typical of aminoglycosides. Notably, it can participate in hydrolysis reactions that lead to the formation of neamine and neobiosamine B. The presence of sulfuric acid groups makes it susceptible to sulfonation reactions under specific conditions. Additionally, framycetin can interact with ribosomal RNA in bacteria, leading to misreading during protein synthesis, which is crucial for its antibacterial action .

Framycetin sulfate exhibits significant antibacterial activity by binding to the 30S ribosomal subunit of bacterial ribosomes. This binding interferes with the decoding site, causing misreading of messenger RNA. Consequently, incorrect amino acids are incorporated into peptides, resulting in nonfunctional or toxic proteins. The compound is effective against a range of pathogens, including Escherichia coli and Staphylococcus aureus .

Framycetin sulfate is synthesized through fermentation processes involving Streptomyces fradiae. The production typically includes:

  • Fermentation: Culturing Streptomyces fradiae in a controlled environment to promote the biosynthesis of framycetin.
  • Extraction: Isolating the antibiotic from the fermentation broth using solvent extraction techniques.
  • Purification: Further purifying the compound through chromatography methods.
  • Sulfonation: Treating framycetin with sulfuric acid to form framycetin sulfate.

These steps ensure a high yield and purity of the final product suitable for pharmaceutical applications .

Framycetin sulfate is widely utilized in various medical formulations:

  • Topical Antibiotic Ointments: Used for treating skin infections, burns, and conditions like eczema and psoriasis.
  • Ophthalmic Preparations: Employed in eye drops and ointments for treating bacterial conjunctivitis.
  • Ear Drops: Utilized for managing ear infections.
  • Nasal Preparations: Applied to reduce nasal carriage of pathogens like Staphylococcus aureus .

Framycetin sulfate has been studied for its interactions with other drugs and compounds:

  • It may decrease the excretion rate of chromous sulfate, potentially leading to increased serum levels of both substances .
  • The antibiotic can interact with various medications, raising concerns about nephrotoxicity when used concurrently with other nephrotoxic agents .
  • Studies have shown that patients may develop hypersensitivity reactions upon exposure to framycetin sulfate, necessitating caution in its use .

Framycetin sulfate shares similarities with several other aminoglycoside antibiotics. Here are some notable compounds:

Compound NameSourceKey Features
Neomycin BStreptomyces fradiaeSimilar mechanism; used for similar infections
GentamicinMicromonospora purpureaBroader spectrum; often used in systemic infections
TobramycinStreptomyces tenebrariusEffective against Pseudomonas aeruginosa; inhaled form available
AmikacinSemi-synthetic derivativeEnhanced resistance to enzymatic degradation

Uniqueness of Framycetin Sulfate:
Framycetin sulfate's unique combination of structural features allows it to effectively target specific bacterial ribosomal sites while minimizing systemic absorption when used topically. Its formulation as a sulfate salt also enhances its solubility compared to some other aminoglycosides .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

31

Hydrogen Bond Donor Count

19

Exact Mass

908.21442469 g/mol

Monoisotopic Mass

908.21442469 g/mol

Heavy Atom Count

57

LogP

log Kow = -3.70

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Y3720KZ4TQ

Related CAS

25389-98-4

GHS Hazard Statements

Aggregated GHS information provided by 12 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (16.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (16.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H361 (91.67%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (83.33%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Neomycin is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Livertox Summary

Neomycin is a broad spectrum aminoglycoside antibiotic whose current use is limited to oral and topical administration. Neomycin has minimal oral absorption and its use has not been linked to instances of acute liver injury.

Drug Classes

Aminoglycosides

Therapeutic Uses

Anti-Bacterial Agents; Protein Synthesis Inhibitors
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Neomycin is included in the database.
Neomycin sulfate tablets are indicated as adjunctive therapy as part of a regimen for the suppression of the normal bacterial flora of the bowel, e.g., preoperative preparation of the bowel. It is given concomitantly with erythromycin enteric-coated base. /Included in US product label/
Neomycin sulfate has been shown to be effective adjunctive therapy in hepatic coma by reduction of the ammonia-forming bacteria in the intestinal tract. The subsequent reduction in blood ammonia has resulted in neurologic improvement. /Included in US product label/
For more Therapeutic Uses (Complete) data for Neomycin (14 total), please visit the HSDB record page.

Pharmacology

Framycetin Sulfate is the sulfate salt form of framycetin, an aminoglycoside antibiotic isolated from Streptomyces lavendulae (decaris), mainly containing neomycin B, with broad-spectrum antibacterial activity. Framycetin is used mostly as a topical preparation and is poorly absorbed. Upon parenteral administration, this agent can cause nephrotoxicity and ototoxicity.

MeSH Pharmacological Classification

Anti-Bacterial Agents

ATC Code

A - Alimentary tract and metabolism
A01 - Stomatological preparations
A01A - Stomatological preparations
A01AB - Antiinfectives and antiseptics for local oral treatment
A01AB08 - Neomycin
A - Alimentary tract and metabolism
A07 - Antidiarrheals, intestinal antiinflammatory/antiinfective agents
A07A - Intestinal antiinfectives
A07AA - Antibiotics
A07AA01 - Neomycin
B - Blood and blood forming organs
B05 - Blood substitutes and perfusion solutions
B05C - Irrigating solutions
B05CA - Antiinfectives
B05CA09 - Neomycin
D - Dermatologicals
D06 - Antibiotics and chemotherapeutics for dermatological use
D06A - Antibiotics for topical use
D06AX - Other antibiotics for topical use
D06AX04 - Neomycin
J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01G - Aminoglycoside antibacterials
J01GB - Other aminoglycosides
J01GB05 - Neomycin
R - Respiratory system
R02 - Throat preparations
R02A - Throat preparations
R02AB - Antibiotics
R02AB01 - Neomycin
S - Sensory organs
S01 - Ophthalmologicals
S01A - Antiinfectives
S01AA - Antibiotics
S01AA03 - Neomycin
S - Sensory organs
S02 - Otologicals
S02A - Antiinfectives
S02AA - Antiinfectives
S02AA07 - Neomycin
S - Sensory organs
S03 - Ophthalmological and otological preparations
S03A - Antiinfectives
S03AA - Antiinfectives
S03AA01 - Neomycin

Mechanism of Action

Aminoglycosides are usually bactericidal in action. Although the exact mechanism of action has not been fully elucidated, the drugs appear to inhibit protein synthesis in susceptible bacteria by irreversibly binding to 30S ribosomal subunits. /Aminoglycosides/
A class of angiogenesis inhibitor has emerged from our mechanistic study of the action of angiogenin, a potent angiogenic factor. Neomycin, an aminoglycoside antibiotic, inhibits nuclear translocation of human angiogenin in human endothelial cells, an essential step for angiogenin-induced angiogenesis. The phospholipase C-inhibiting activity of neomycin appears to be involved, because U-73122, another phospholipase C inhibitor, has a similar effect. In contrast, genistein, oxophenylarsine, and staurosporine, inhibitors of tyrosine kinase, phosphotyrosine phosphatase, and protein kinase C, respectively, do not inhibit nuclear translocation of angiogenin. Neomycin inhibits angiogenin-induced proliferation of human endothelial cells in a dose-dependent manner. At 50 microM, neomycin abolishes angiogenin-induced proliferation but does not affect the basal level of proliferation and cell viability. Other aminoglycoside antibiotics, including gentamicin, streptomycin, kanamycin, amikacin, and paromomycin, have no effect on angiogenin-induced cell proliferation. Most importantly, neomycin completely inhibits angiogenin-induced angiogenesis in the chicken chorioallantoic membrane at a dose as low as 20 ng per egg. These results suggest that neomycin and its analogs are a class of agents that may be developed for anti-angiogenin therapy.
... Aminoglycosides are aminocyclitols that kill bacteria by inhibiting protein synthesis as they bind to the 16S rRNA and by disrupting the integrity of bacterial cell membrane. Aminoglycoside resistance mechanisms include: (a) the deactivation of aminoglycosides by N-acetylation, adenylylation or O-phosphorylation, (b) the reduction of the intracellular concentration of aminoglycosides by changes in outer membrane permeability, decreased inner membrane transport, active efflux, and drug trapping, (c) the alteration of the 30S ribosomal subunit target by mutation, and (d) methylation of the aminoglycoside binding site. ... /Aminoglycosides/

Vapor Pressure

1.60X10-28 mm Hg at 25 °C (est)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

1404-04-2
1405-10-3
4146-30-9

Absorption Distribution and Excretion

Neomycin sulfate is poorly absorbed from the normal gastrointestinal tract. The small absorbed fraction is rapidly distributed in the tissues and is excreted by the kidney in keeping with the degree of kidney function. The unabsorbed portion of the drug (approximately 97%) is eliminated unchanged in the feces.
As with other aminoglycosides, the amount of systemically absorbed neomycin transferred to the tissues increases cumulatively with each repeated dose administered until a steady state is achieved. The kidney functions as the primary excretory path as well as the tissue binding site, with the highest concentration found in the renal cortex. With repeated dosings, progressive accumulation also occurs in the inner ear. Release of tissue-bound neomycin occurs slowly over a period of several weeks after dosing has been discontinued.
In one study in adults with normal renal function, a single 4-g oral dose of neomycin sulfate produced peak plasma neomycin concentrations of 2.5-6.1 ug/mL 1-4 hours after the dose in most patients; low plasma concentrations of the drug were detectable at 8 hours but the drug was undetectable at 24 hours.
In adults who received 1-g doses of oral neomycin sulfate and 1-g doses of oral erythromycin at 19, 18, and 9 hours before colorectal surgery, mean peak serum concentrations of neomycin were 0.59 ug/mL and were attained 12 hours after the first dose (i.e., 2 hours after the third dose).
For more Absorption, Distribution and Excretion (Complete) data for Neomycin (16 total), please visit the HSDB record page.

Metabolism Metabolites

Aminoglycosides are not metabolized and are excreted unchanged in the urine primarily by glomerular filtration. /Aminoglycosides/

Associated Chemicals

Neomycin sulfate; 1405-10-3
Neomycin palmitate; 55298-68-5

Wikipedia

Framycetin sulfate

Drug Warnings

/BOXED WARNING/ WARNINGS SYSTEMIC ABSORPTION OF NEOMYCIN OCCURS FOLLOWING ORAL ADMINISTRATION AND TOXIC REACTIONS MAY OCCUR. Patients treated with neomycin should be under close clinical observation because of the potential toxicity associated with their use. NEUROTOXICITY (INCLUDING OTOTOXICITY) AND NEPHROTOXICITY FOLLOWING THE ORAL USE OF NEOMYCIN SULFATE HAVE BEEN REPORTED, EVEN WHEN USED IN RECOMMENDED DOSES. THE POTENTIAL FOR NEPHROTOXICITY, PERMANENT BILATERAL AUDITORY OTOTOXICITY AND SOMETIMES VESTIBULAR TOXICITY IS PRESENT IN PATIENTS WITH NORMAL RENAL FUNCTION WHEN TREATED WITH HIGHER DOSES OF NEOMYCIN AND/OR FOR LONGER PERIODS THAN RECOMMENDED. Serial, vestibular and audiometric tests, as well as tests of renal function, should be performed (especially in high-risk patients). THE RISK OF NEPHROTOXICITY AND OTOTOXICITY IS GREATER IN PATIENTS WITH IMPAIRED RENAL FUNCTION. Ototoxicity is often delayed in onset and patients developing cochlear damage will not have symptoms during therapy to warn them of developing eighth nerve destruction and total or partial deafness may occur long after neomycin has been discontinued. Neuromuscular blockage and respiratory paralysis have been reported following the oral use of neomycin. The possibility of the occurrence of neuromuscular blockage and respiratory paralysis should be considered if neomycin is administered, especially to patients receiving anesthetics, neuromuscular blocking agents such as tubocurarine, succinylcholine, decamethonium, or in patients receiving massive transfusions of citrate anticoagulated blood. If blockage occurs, calcium salts may reverse these phenomena but mechanical respiratory assistance may be necessary. Concurrent and/or sequential systemic, oral or topical use of other aminoglycosides, including paromomycin and other potentially nephrotoxic and/or neurotoxic drugs such as bacitracin, cisplatin, vancomycin, amphotericin B, polymyxin B, colistin and viomycin, should be avoided because the toxicity may be additive. Other factors which increase the risk of toxicity are advanced age and dehydration. The concurrent use of neomycin with potent diuretics such as ethacrynic acid or furosemide should be avoided, since certain diuretics by themselves may cause ototoxicity. In addition, when administered intravenously, diuretics may enhance neomycin toxicity by altering the antibiotic concentration in serum and tissue.
VET: Ototoxicity, neuromuscular blockade, and nephrotoxicity are reported most frequently; these effects may vary with the aminoglycoside and dose or interval used, but all members of the group are potentially toxic. Nephrotoxicity is of major concern and may result in renal failure due to acute tubular necrosis with secondary interstitial damage. Aminoglycosides accumulate in proximal tubular epithelial cells, where they are sequestered in lysosomes and interact with ribosomes, mitochondria, and other intracellular constituents to cause cell injury. The greater the ionization (eg, the more the amine groups and the lower the pH), the greater the active uptake. Kidneys must have a drug-free period to eliminate accumulated drugs. As such, persistence of aminoglycosides in plasma and thus urine is likely to predispose the tubular cells to toxicity, and the risk may by reduced by allowing plasma drug concentrations to drop below recommended concentrations (generally 1-2 ug/mL) before the next dose. Nonoliguric renal failure is the usual observation; it is generally reversible if damage is not sufficiently extensive to harm the basement membrane, although recovery may be prolonged. /Aminoglycosides/
VET: Renal function should be monitored during therapy; however, no indicator of renal disease is sufficiently sensitive to prevent continued damage once nephrotoxicity is detected. Polyuria, decreased urine osmolality, enzymuria, proteinuria, cylindruria, and increased fractional sodium excretion are indicative of aminoglycoside nephrotoxicity. Later, BUN and creatinine concentrations may be increased. Early changes or evidence of nephrotoxicity can be detected in 3-5 days, with more overt signs in 7-10 days. Several factors predispose to aminoglycoside nephrotoxicosis, including age (with young (especially the newborn foal) and old animals being sensitive), compromised renal function, total dose, duration of treatment, dehydration and hypovolemia, aciduria, acidosis, hypomagnesemia, severe sepsis or endotoxemia, concurrent administration of furosemide, and exposure to other potential nephrotoxins (eg, methoxyflurane, amphotericin B, cisplatinum, and perhaps some cephalosporins). In renal insufficiency, generally the interval between doses is prolonged (rather than reducing the dose) to minimize toxicity, while avoiding a negative impact on efficacy. Dosing in the morning may decrease toxicity in diurnal animals. The risk of toxicity is less in alkaline urine. Nephroactive drugs, including those that alter renal vascular response (eg, autoregulation) should be avoided or used cautiously (eg, NSAIDs, diuretics). Treatment with N-acetylcysteine should be considered. /Aminoglycosides/
VET: Aminoglycosides can cause ototoxicity, which may manifest as either auditory or vestibular dysfunction. Binding or damage to mitochondria plays a prominent role in ototoxicity. Vestibular injury leads to nystagmus, incoordination, and loss of the righting reflex. The lesion is often irreversible, although physiologic adaptation can occur. Ototoxicity is not unusual in people, but relevance to veterinary patients is not clear. Cats are particularly sensitive to the toxic vestibular effects, although occurrence at therapeutic concentrations after systemic administration is unlikely. However, aminoglycosides should not be administered topically into the ear unless the tympanic membrane is intact. Hearing impairment reflects permanent damage and loss of the hair cells in the organ of Corti. Loss of high-frequency hearing is followed by deafness, which may not be complete if sufficiently low doses or durations were used. Aminoglycosides should be avoided in working dogs that depend on hearing (eg, guide dogs). Factors increasing the risk of vestibular and cochlear damage are the same as for nephrotoxicity but also include preexisting acoustic or vestibular impairment and concurrent treatment with potentially ototoxic drugs. The ototoxic potential is greatest for gentamicin, sisomicin, and neomycin, and least for netilmicin. In people, treatment with N-acetylcysteine has deceased the risk of aminoglycoside ototoxicity. /Aminoglycosides/
For more Drug Warnings (Complete) data for Neomycin (39 total), please visit the HSDB record page.

Biological Half Life

The plasma elimination half-life of neomycin usually is 2-3 hours in adults with normal renal function and has been reported to be 12-24 hours in adults with severe renal impairment.

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Produced by Streptomyces fradiae.
Antibiotics can broadly be classified into the following categories: aminoglycosides, beta-lactams, macrolides, and tetracyclines, of which only the tetracylines do not use ion-exchange resins in their recovery from fermentation broths. /Ion-exchange resins/

General Manufacturing Information

Antibiotic complex composed of of neomycins A, B, and C.
Neomycin is a mixture of neomycin B (119-04-0) ... and neomycin C (66-86-4) ... Neomycin B is the main component.

Analytic Laboratory Methods

Analyte: neomycin sulfate; matrix: pharmaceutical preparation (tablet); procedure: microbial assays (cylinder-plate method or turbidimetric method) (assay purity) /neomycin sulfate/
Analyte: neomycin sulfate; matrix: pharmaceutical preparation (tablet); procedure: thin-layer chromatography with comparison to standards (chemical identification) /neomycin sulfate/
Analyte: neomycin sulfate; matrix: pharmaceutical preparation (oral solution); procedure: microbial assays (cylinder-plate method or turbidimetric method) (assay purity) /neomycin sulfate/
Analyte: neomycin sulfate; matrix: pharmaceutical preparation (oral solution); procedure: thin-layer chromatography with comparison to standards (chemical identification) /neomycin sulfate/
For more Analytic Laboratory Methods (Complete) data for Neomycin (20 total), please visit the HSDB record page.

Storage Conditions

Store at 20 deg to 25 °C (68 deg to 77 °F)

Interactions

The effect of the hexacationic aminoglycoside antibiotic, neomycin, on platelet physiological responses, such as aggregation and secretion, as well as changes in phosphoinositide metabolism was studied. Neomycin strongly inhibited thrombin-induced aggregation and secretion whereas the antibiotic had no effect on ionomycin- or TPA-induced platelet functions. The thrombin-induced enhancement of inositol phospholipid metabolism was strongly inhibited by the presence of neomycin whereas the TPA- or ionomycin-induced increase in inositol (32)P-polyphospholipids remained unaffected. The inhibitory effect of some other aminoglycoside antibiotics was compared to that of neomycin and the data demonstrate that the inhibition of platelet secretion and phosphatidic acid production was dependent on the cationic charge of the antibiotic.
Oral neomycin may potentiate the effects of oral anticoagulants, possibly by interfering with GI absorption or synthesis of vitamin K. Prothrombin times should be monitored in patients receiving concomitant oral aminoglycoside and oral anticoagulant therapy, and dosage of the anticoagulant should be adjusted as required.
Systemic levels of neomycin (I) and erythromycin (II) were studied in 8 patients undergoing colon surgery who received oral neomycin sulfate (Mycifradin) and erythromycin base (E-Mycin), one g tablet each, 19, 18 and 9 hr preoperatively. Twelve samples from serum, one from wound muscle and one from the intestinal wall were obtained from each patient in the 26 hr after the initial dose. Considerable variation was observed among levels. The following means were calculated: peak serum levels were 3.4 and 0.59 ug/mL, muscle levels were 1.68 and 0.23 ucg/g and intestinal wall levels were 6.4 and 12.9 ug/g for II and I respectively. Observed times to peak levels were 19 and 12 hr after the initial dose for II and I respectively. The detectable systemic concentrations that result when these agents are given orally for bowel preparation before colon surgery may contribute to the drugs' efficacy.
Although the clinical importance is unclear, oral neomycin has been reported to decrease GI absorption of digoxin, but apparently does not affect the terminal plasma half-life of digoxin. Serum digoxin concentrations should be monitored in patients receiving oral neomycin.
For more Interactions (Complete) data for Neomycin (25 total), please visit the HSDB record page.

Stability Shelf Life

Hygroscopic. /Neomycin sulfate/

Dates

Modify: 2023-08-15

Explore Compound Types